molecular formula C15H22N2 B2850102 (S)-N-Benzyl-N-cyclopropylpiperidin-3-amine CAS No. 1354018-41-9

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine

Cat. No.: B2850102
CAS No.: 1354018-41-9
M. Wt: 230.355
InChI Key: MQWGGUMLYJKQFK-HNNXBMFYSA-N
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Description

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine is a chiral compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a piperidine ring. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-N-cyclopropylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-Benzyl-N-cyclopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Lacks the cyclopropyl group, making it less sterically hindered.

    N-Cyclopropylpiperidine: Lacks the benzyl group, affecting its binding properties and reactivity.

    N-Benzyl-N-methylpiperidine: Contains a methyl group instead of a cyclopropyl group, altering its steric and electronic properties.

Uniqueness

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine is unique due to the combination of the benzyl and cyclopropyl groups, which confer distinct steric and electronic characteristics. These features influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S)-N-benzyl-N-cyclopropylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17(14-8-9-14)15-7-4-10-16-11-15/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWGGUMLYJKQFK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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